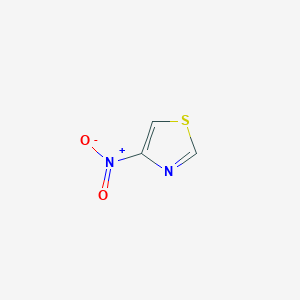

4-Nitro-1,3-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

138294-23-2 |

|---|---|

Molecular Formula |

C3H2N2O2S |

Molecular Weight |

130.13 g/mol |

IUPAC Name |

4-nitro-1,3-thiazole |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-8-2-4-3/h1-2H |

InChI Key |

HTDTXOCYWWHJQB-UHFFFAOYSA-N |

SMILES |

C1=C(N=CS1)[N+](=O)[O-] |

Canonical SMILES |

C1=C(N=CS1)[N+](=O)[O-] |

Synonyms |

Thiazole, 4-nitro- |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 1,3 Thiazole and Analogs

Classical and Conventional Synthetic Routes for Thiazoles

The foundational methods for thiazole (B1198619) synthesis have been established for over a century and continue to be widely used due to their reliability and versatility. These routes typically involve the condensation of two key building blocks to form the heterocyclic ring.

Hantzsch-Type Condensations with Nitrated Precursors (e.g., para-nitrophenacylbromide)

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the preparation of thiazole derivatives. sci-hub.seresearchgate.netresearchgate.net This method involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). beilstein-journals.orgtandfonline.comchemhelpasap.com When a nitrated precursor such as para-nitrophenacyl bromide is used, it directly yields a thiazole ring bearing a nitrophenyl substituent.

The general mechanism commences with an SN2 reaction between the α-haloketone and the sulfur atom of the thioamide, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.com This reaction is known for being high-yielding and straightforward to perform. chemhelpasap.com For example, the reaction of 2-bromoacetophenone (B140003) with thiourea is a common demonstration of this synthesis. chemhelpasap.com

Table 1: Examples of Hantzsch-Type Condensations

| α-Haloketone | Thio-Component | Product | Reference |

| 2-bromoacetophenone | Thiourea | 2-amino-4-phenylthiazole | chemhelpasap.com |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivatives | mdpi.com |

| para-nitrophenacyl bromide | Thiourea | 2-amino-4-(4-nitrophenyl)thiazole | Theoretical Application |

Cyclization Reactions Involving α-Haloketones and Thioamides/Thioureas

This approach is a broader classification of the Hantzsch synthesis and remains the most prevalent method for constructing the thiazole core. tandfonline.comresearchgate.net The reaction condenses α-halocarbonyl compounds with various thioamides, thioureas, or thioamidates to produce a wide array of substituted thiazoles. tandfonline.com The versatility of this method allows for the introduction of various functional groups at the 2, 4, and 5-positions of the thiazole ring. tandfonline.com

The reaction between an α-haloketone and a primary thioamide is a well-established route to 2,4-disubstituted thiazoles. beilstein-journals.org Similarly, reacting α-haloketones or α-haloaldehydes with thiourea typically yields 2-aminothiazoles. tandfonline.com The process is efficient and often proceeds without the formation of significant by-products. tandfonline.com

Approaches to Introduce the Nitro Group Post-Heterocyclization

The nitration of thiazoles is typically achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.com For instance, 2-acetamidothiazole (B125242) can be nitrated with a mixture of sulfuric and nitric acid at low temperatures to yield 2-acetamido-5-nitrothiazole. cdnsciencepub.com Another nitrating agent that has been employed is a mixture of nitric acid and acetic anhydride. cdnsciencepub.com The reactivity of the thiazole ring towards nitration can be enhanced by the presence of activating groups. For example, the +Is effect of an ethyl group at the 4-position can activate the 5-position for attack by the nitronium ion. cdnsciencepub.com

It has been reported that direct nitration of various five-membered heterocycles, including thiazoles, can be accomplished using nitric acid in trifluoroacetic anhydride, affording mononitro derivatives. umich.edu An improved process for the nitration of 2-methylthiazole (B1294427) involves complexing the thiazole with a Lewis acid or a strong mineral acid before reacting it with a nitrating agent containing boron and fluorine, such as nitronium tetrafluoroborate. google.com

Modern and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of thiazole derivatives, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. sci-hub.se

For example, the synthesis of N4-phenyl-1,3-thiazole-2,4-diamine has been achieved by irradiating a mixture of 2-chloro-N-(2-methylphenyl)acetamide and thiourea in a microwave oven for 20 minutes. asianpubs.org Microwave irradiation has also been utilized in one-pot, three-component syntheses to produce novel thiazolyl-pyridazinediones, highlighting its efficiency and eco-friendly nature as an energy source. nih.gov Furthermore, this method has been employed for the synthesis of spiro heterocycles involving 1,3-thiazole moieties. rsc.org

Catalyst-Mediated Reactions (e.g., Copper-Catalyzed Arylation, Copper Silicate (B1173343) Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to molecules that are otherwise difficult to access. Copper-catalyzed reactions have proven particularly useful in the synthesis and functionalization of thiazoles.

A direct copper-catalyzed arylation of heterocycle C-H bonds with aryl iodides allows for the functionalization of thiazole rings. organic-chemistry.org This method typically uses copper iodide as the catalyst in the presence of a base like lithium tert-butoxide. organic-chemistry.org Copper silicate has been developed as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from substituted phenacyl bromides and thiourea. nanobioletters.comrsc.org This method is advantageous due to its rapid nature, high yields, and the ease of catalyst separation and reuse, making it an economically and environmentally benign process. nanobioletters.comrsc.org

Additionally, copper-catalyzed oxidative processes have been developed for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. encyclopedia.pub Novel magnetic supported copper nanocatalysts have also been prepared and used for the synthesis of thiazoles, offering excellent yields and short reaction times, with the added benefit of easy catalyst recovery using an external magnet. tandfonline.com

Table 2: Modern Synthetic Approaches to Thiazoles

| Method | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of N4-phenyl-1,3-thiazole-2,4-diamine | asianpubs.org |

| Copper Silicate Catalysis | Heterogeneous, reusable catalyst, high yield | Synthesis of 4-substituted 2-aminothiazoles | nanobioletters.comrsc.org |

| Copper-Catalyzed Arylation | Direct C-H functionalization | Arylation of thiazole C-H bonds with aryl iodides | organic-chemistry.org |

| Magnetic Nanocatalyst | Easy catalyst separation, high efficiency | Synthesis of thiazoles in ethanol | tandfonline.com |

Electrochemical Oxidative Cyclization Methods

Electrochemical synthesis is emerging as a powerful and sustainable tool for the formation of heterocyclic rings, including the thiazole nucleus. These methods offer a green alternative to traditional synthesis by avoiding the need for chemical oxidants and metal catalysts. organic-chemistry.org

One notable approach involves the electrochemical oxidative cyclization of enaminones with thioamides to produce thiazoles. organic-chemistry.org This process typically occurs under metal- and oxidant-free conditions, highlighting its environmental advantages. The reaction proceeds through a proposed radical pathway where an anodic oxidation of the starting material initiates the cyclization. beilstein-journals.org For instance, a thiazole radical cation can be formed via anodic oxidation, which then reacts to form the final product. beilstein-journals.org

However, the applicability of electrochemical methods to the synthesis of nitro-substituted heterocycles requires careful consideration of the functional group's compatibility. Research into the electrochemical C-P coupling reactions of thiazoles has indicated that the nitro group can be incompatible within certain electrochemical systems, potentially limiting the yield or preventing the desired reaction. beilstein-journals.org This suggests that while electrochemical oxidative cyclization is a promising green route for thiazole synthesis, its application for the direct synthesis of 4-nitro-1,3-thiazole may necessitate specific optimization of reaction conditions to accommodate the electron-withdrawing nature and redox activity of the nitro group.

Table 1: Overview of Electrochemical Thiazole Synthesis

| Starting Materials | Method | Key Features | Reference |

|---|---|---|---|

| Enaminones, Thioamides | Oxidative Cyclization | Green, Metal-free, Oxidant-free | organic-chemistry.org |

Multi-Component Reactions (MCRs) for Diverse Derivatization

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. mdpi.comresearchgate.net These reactions are prized for their high atom economy, time and energy savings, and their ability to rapidly generate libraries of structurally diverse molecules. mdpi.com MCRs provide a versatile platform for the derivatization of the thiazole scaffold. researchgate.net

A prominent example is the Ugi four-component reaction (U-4CR), which can be adapted for thiazole synthesis by combining an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net This one-pot, one-step reaction is an effective alternative to traditional methods for forming the thiazole ring and is well-suited for combinatorial chemistry applications. researchgate.net

The power of MCRs is further demonstrated in the synthesis of complex thiazole-containing hybrids. For instance, a one-pot multicomponent protocol has been developed to synthesize thiazole derivatives fused with pyrazole (B372694) moieties. ijcce.ac.ir In one specific application, a four-component reaction involving 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde yielded a complex molecule containing a thiazole ring linked to a 3-nitro-phenyl-pyrazole group. ijcce.ac.ir Such strategies showcase the capacity of MCRs to install a diverse range of functionalities, including nitroaromatic groups, onto a thiazole core in a single, efficient step.

Table 2: Example of a Four-Component Reaction for Thiazole Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Structure | Reference |

|---|

Regioselective Synthesis Considerations for this compound Architectures

Recent advancements have led to highly efficient, base-promoted methods for the diversity-oriented and regioselective synthesis of substituted thiazoles. rsc.org One such strategy involves the cyclization reaction between dithioates and active methylene (B1212753) isocyanides. This approach rapidly yields specifically substituted thiazoles at room temperature under metal-free conditions. rsc.org

Notably, this methodology has been successfully employed to synthesize a 4-nitrobenzyl-substituted thiazole derivative, demonstrating precise regiocontrol. rsc.org The reaction of a dithioate precursor with 4-nitrobenzyl isocyanide in the presence of a base leads to the formation of 4-Nitrobenzyl 2-tosylthiazole-5-carboxylate. The structure and regiochemistry of this product were unambiguously confirmed through single-crystal X-ray diffraction studies. rsc.org

The challenges in achieving regioselectivity for nitro-substituted heterocycles are also highlighted in related fields. For example, the synthesis of (4-nitro-1,2,3-triazolyl)furoxans required significant optimization. mdpi.comresearchgate.net Initial attempts resulted in low yields, but the use of p-toluenesulfonic acid (p-TSA) as a catalyst was found to be critical for affording the desired 4-nitro-1,2,3-triazole product with complete regioselectivity. mdpi.comresearchgate.net This underscores the importance of catalyst selection in directing the outcome of reactions involving the installation of a nitro group onto a heterocyclic core.

Table 3: Characterization Data for a Regioselectively Synthesized 4-Nitro-Substituted Thiazole Derivative

| Compound Name | Yield | Analytical Data | Reference |

|---|

Advanced Reaction Mechanisms and Reactivity Studies of 4 Nitro 1,3 Thiazole Systems

Electrophilic and Nucleophilic Substitution Dynamics on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring is significantly influenced by the nature of its substituents. The presence of a strong electron-withdrawing group, such as a nitro group, deactivates the thiazole nucleus towards electrophilic substitution reactions. analis.com.my This deactivation is a consequence of the reduced electron density in the ring, making it less susceptible to attack by electrophiles. core.ac.uk In contrast, the C-2 position of the thiazole ring is susceptible to nucleophilic attack. encyclopedia.pub

The introduction of a nitro group at the C-4 position further modulates this reactivity. For instance, in 5-chloro-2-nitrothiazole, nucleophilic substitution preferentially occurs at the C-2 position, with the nitro group being displaced, rather than at the C-5 position where the chlorine atom is located. rsc.org This highlights the strong activating effect of the nitro group towards nucleophilic substitution at the carbon to which it is attached. The reactivity of the thiazole ring can be summarized as follows:

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| C-2 | Deactivated | Activated |

| C-4 | Deactivated | Activated (if substituted with a good leaving group) |

| C-5 | Most preferred site for electrophilic attack (in unsubstituted thiazole) | Less reactive than C-2 |

The π-electron density calculations for thiazole reveal that the C-5 position is the most electron-rich, making it the preferred site for electrophilic substitution. encyclopedia.pub However, the presence of the nitro group at C-4 significantly alters this electron distribution, directing nucleophilic attack to the C-2 and C-4 positions.

Cycloaddition Chemistry Involving Nitro-Thiazoles and Nitroalkenes

Recent research has unveiled the fascinating cycloaddition chemistry of thiazole derivatives, particularly their involvement in Diels-Alder reactions. While thiazoles were traditionally considered poor dienes due to their aromaticity, certain substituted thiazoles have demonstrated remarkable reactivity. acs.org

Diels-Alder Reactions: Role of the Thiazole Ring as Dienophile

In specific contexts, the C4=C5 bond of the thiazole ring can act as a dienophile in Diels-Alder reactions. acs.org For instance, in reactions with nitroalkenes, which can function as dienes, the thiazole ring participates as the 2π component. acs.org This is a departure from the more common behavior of thiazoles acting as dienes. acs.orgnih.govnih.gov The Diels-Alder reaction is a powerful tool for forming six-membered rings and involves the concerted interaction of a conjugated diene with a dienophile. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com

Subsequent Rearrangement Pathways (e.g., 1,3-Hydrogen Migration)

The initial cycloadducts formed in the Diels-Alder reactions of thiazoles can undergo subsequent rearrangements. A common pathway is a 1,3-hydrogen migration, which leads to the rearomatization of the thiazole ring, a thermodynamically favorable process. acs.orgnih.gov In some cases, the reaction proceeds through a two-step mechanism involving a tandem sequence of chemical processes. nih.gov Other potential rearrangements include the Boulton-Katritzky rearrangement, which has been studied in related nitro-substituted heterocyclic systems. rsc.org

Regioselectivity in Cycloaddition Reactions Dictated by the Thiazole Nucleus

The regioselectivity of cycloaddition reactions involving the thiazole nucleus is a critical aspect. In the reaction of 4-alkenyl-2-aminothiazoles with nitroalkenes, the cycloaddition proceeds with complete regio- and diastereoselectivity, yielding 6-NO2-substituted cycloadducts. acs.org This high degree of control is attributed to the electronic properties of the thiazole ring and the nitroalkene. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in understanding and predicting the regioselectivity, highlighting the key interactions between the C5 of the thiazole and the Cβ atom of the nitroalkene. acs.orgnih.gov

Influence of the Nitro Group on Heterocyclic Ring Activation and Reactivity

The nitro group exerts a profound influence on the reactivity of the thiazole ring. As a potent electron-withdrawing group, it significantly reduces the basicity and nucleophilicity of the thiazole. analis.com.my This electronic perturbation is key to the activation of the ring towards certain reactions and deactivation towards others.

The presence of a nitro group makes the thiazole ring more electrophilic. vulcanchem.com This enhanced electrophilicity is crucial for its participation in nucleophilic substitution reactions, where the nitro group itself can act as a leaving group. rsc.org The electron-withdrawing nature of the nitro group also plays a pivotal role in controlling the regiochemistry of cycloaddition reactions. nih.gov Furthermore, the nitro group can be reduced to an amino group, providing a handle for further functionalization.

Stability and Transformation Pathways of 4-Nitro-1,3-thiazole

The stability of this compound is a balance between its aromatic character and the reactive nature imparted by the nitro group. While the thiazole ring itself is relatively stable, the nitro group can be susceptible to reduction or displacement under certain conditions. rsc.org

Transformation pathways for this compound derivatives are diverse. The nitro group can be a precursor to an amino group, opening up avenues for the synthesis of various derivatives through reactions like acylation and the formation of Schiff bases. mdpi.comacs.org The thiazole ring can also be functionalized through cycloaddition reactions, leading to the formation of complex polycyclic systems. acs.orgnih.gov The stability and transformation of these compounds are often studied using computational methods, such as DFT, to model transition states and reaction pathways. acs.org

Computational Chemistry and Theoretical Investigations of 4 Nitro 1,3 Thiazole

Electronic Structure Analysis and Molecular Orbitals

The electronic configuration of 4-nitro-1,3-thiazole is fundamental to its chemical character and reactivity. Analysis of its molecular orbitals, particularly the frontier molecular orbitals, reveals key aspects of its electronic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining chemical reactivity and kinetic stability. mdpi.com

Studies on nitro-thiazole derivatives have shown that the presence of a nitro group can significantly influence the HOMO-LUMO gap. For instance, density functional theory (DFT) calculations on some nitro-thiazole derivatives revealed a small HOMO-LUMO gap, suggesting high chemical reactivity and potential for charge transfer. vulcanchem.com The nitro group tends to lower the energy of the LUMO, facilitating electron acceptance.

The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively. In many thiazole (B1198619) derivatives, the HOMO is often located on the thiazole ring and any electron-donating substituents, while the LUMO is predominantly situated on electron-withdrawing groups like the nitro group. mdpi.comacs.org This separation of frontier orbitals is characteristic of donor-acceptor systems.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Thiazole-bearing sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole-bearing sulfonamide analog 2 | - | - | 7.92 | mdpi.com |

| Thiazole-bearing sulfonamide analog 15 | - | - | 8.38 | mdpi.com |

| Thiazole-bearing sulfonamide analog 21 | - | - | 6.62 | mdpi.com |

The distribution of electronic properties and charge density across the this compound molecule is inherently polarized. The thiazole ring itself contains both an electron-donating sulfur atom and an electron-accepting imine group. irjweb.com The addition of a potent electron-withdrawing nitro group at the 4-position further enhances this polarization.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like this compound. irjweb.comsciencepublishinggroup.com DFT methods provide a balance between computational cost and accuracy, making them suitable for studying complex chemical systems.

DFT calculations are widely used to predict various thermodynamic parameters, such as enthalpies of formation and Gibbs free energies of reaction. growingscience.commdpi.com This information is vital for assessing the stability of different isomers and the feasibility of proposed reaction pathways.

For example, in cycloaddition reactions involving nitroalkenes, DFT calculations at levels like B3LYP/6-31G(d) can effectively model the transition states and predict the regioselectivity of the reaction. growingscience.comresearchgate.net By calculating the activation energies for different pathways, researchers can determine the most likely reaction mechanism, whether it proceeds in a stepwise or concerted manner. growingscience.comuzh.chresearchgate.net These theoretical predictions of reaction outcomes are invaluable for guiding synthetic strategies and understanding reaction mechanisms. growingscience.comresearchgate.net

Conceptual DFT provides a framework for understanding chemical reactivity through various indices derived from the electron density. nih.gov These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. nih.govscirp.org

The Fukui function and the dual descriptor are local reactivity indices that pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govfrontiersin.org For instance, in cycloaddition reactions, the dual descriptor has been used to analyze and predict the regioselectivity by identifying the atoms most prone to bond formation. nih.gov These conceptual DFT tools have proven effective in explaining the reactivity and selectivity observed in reactions involving thiazole derivatives. acs.org

| Reactivity Descriptor | Description | Reference |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | scirp.org |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | scirp.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | nih.gov |

| Fukui Function | Describes the change in electron density at a given point when the number of electrons in the molecule changes. | nih.gov |

| Dual Descriptor | Indicates the sites where the electron density is most likely to increase or decrease upon reaction. | nih.gov |

Prediction of Thermodynamic Parameters and Reaction Pathways

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, docking studies are crucial for understanding their potential as therapeutic agents by modeling their interactions with specific protein targets. researchgate.netdovepress.comamazonaws.com

These studies help in identifying the key amino acid residues in the binding pocket of a target protein that interact with the ligand. researchgate.net The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. dovepress.com For instance, molecular docking has been employed to study the interaction of thiazole derivatives with targets like the estrogen receptor (ER) and epidermal growth factor receptor (EGFR), which are implicated in cancer. researchgate.netmdpi.com

The insights gained from docking studies, such as the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), guide the design of new derivatives with improved potency and selectivity. researchgate.netdovepress.com By correlating docking results with experimental biological activity, a structure-activity relationship (SAR) can be established, which is fundamental for rational drug design.

Prediction of Binding Affinities and Interaction Modes

Computational docking studies are instrumental in predicting how this compound and its derivatives might interact with biological targets. These studies calculate the binding affinity, a measure of how strongly a molecule binds to a protein, and identify the specific interactions that stabilize the complex.

For instance, molecular docking studies on a series of thiazole derivatives have been used to predict their binding affinities to various enzymes. In one such study, a derivative containing a nitro group at the para-position of a phenyl ring attached to the thiazole core was identified as a potential lead compound for lowering blood sugar due to its high binding affinity to human pancreatic alpha-amylase. ajpsonline.com The predicted binding energy for this nitro-containing compound was -65.4933, indicating a strong potential for inhibition. ajpsonline.com

Similarly, docking studies of N-[(4-substituted phenyl)-1,3-thiazol-2-yl] benzenesulfonamides with the [2Fe-2S] cluster of Trichomonas vaginalis ferredoxin revealed that derivatives with a nitro group exhibited binding affinities ranging from -2.57 to -2.91 kcal/mol. scielo.org.mx These computational predictions suggest that the nitro group plays a crucial role in the interaction with the target protein, often pointing towards key residues in the binding site. scielo.org.mx In another example, docking simulations of 1,3,4-thiadiazole (B1197879) derivatives showed that the presence of a nitro group led to more than three hydrogen bonds with key amino acid residues in the InhA ligand-binding site, signifying effective binding. researchgate.net

The following table summarizes the predicted binding affinities of some nitro-thiazole derivatives against different biological targets:

| Derivative | Target | Predicted Binding Affinity (kcal/mol) |

| p-nitro substituted thiazole derivative | Human Pancreatic Alpha-Amylase (4GQR) | -65.4933 |

| N-[(4-nitrophenyl)-1,3-thiazol-2-yl] benzenesulfonamide | Trichomonas vaginalis ferredoxin | -2.91 |

| Nitro-containing 1,3,4-thiadiazole | InhA | Not specified, but noted for strong H-bonding |

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Elucidation of Structural Requirements for Biological Activity

Computational studies help to unravel the specific structural features of this compound derivatives that are essential for their biological activity. This is often achieved through structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological effect.

For derivatives of this compound, the thiazole ring itself is considered a crucial scaffold for biological activity. The presence and position of the nitro group are also of significant importance. Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, can enhance the biological activities of thiazole-based compounds. Specifically, a nitro group at the para position of a phenyl ring attached to the thiazole has been shown to contribute significantly to anticancer and antimicrobial activities.

The planarity of the thiazole ring, combined with conjugation to other groups like a nitro group, contributes to the molecule's stability and influences its interactions with biological targets. vulcanchem.com Furthermore, the amino group in derivatives like 4-(4-nitrophenyl)-1,3-thiazol-2-amine (B189678) can donate electron density to the thiazole ring, which alters its reactivity and biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been performed on various series of thiazole and nitro-containing heterocyclic derivatives. ui.ac.idrsc.orgufv.brresearchgate.net For a series of nitrobenzothiazole derivatives with antimalarial activity, a QSAR model was developed using multiple linear regression (MLR). ui.ac.id This model incorporated various calculated descriptors such as atomic net charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), polarizability, and the logarithm of the partition coefficient (Log P). ui.ac.id The resulting QSAR equation was highly predictive, with a correlation coefficient (r²) of 1.00 for the training set. ui.ac.id

In another study on thiazole analogues as alpha-glucosidase inhibitors, a QSAR model was developed with a high predictive ability (R² = 0.906134). ufv.br Such models are valuable tools for designing new potent derivatives by allowing researchers to predict their activity before undertaking their synthesis. ui.ac.idrsc.org

The table below shows key statistical parameters from a representative QSAR study on nitrobenzothiazole derivatives. ui.ac.id

| Statistical Parameter | Value |

| Number of compounds (n) | 13 |

| Correlation coefficient (r) | 1.00 |

| Coefficient of determination (r²) | 1.00 |

| Standard Error (SE) | 0 |

| PRESS | 3.40 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of this compound and its derivatives. These methods help to understand how the molecule might change its shape to bind to a receptor and the stability of the resulting complex over time.

Conformational analysis of nitro-thiazole derivatives often reveals a planar geometry for the thiazole ring, which is influenced by the substituents. vulcanchem.com For example, in 4-(4-nitrophenyl)-1,3-thiazol-2-amine, the para-nitrophenyl (B135317) group can introduce steric hindrance that restricts rotational freedom.

Molecular dynamics simulations have been used to study the stability of complexes between thiazole derivatives and their biological targets. rsc.orgresearchgate.netplos.org These simulations, which model the movement of atoms and molecules over time, can confirm the binding modes predicted by docking studies and assess the stability of key interactions, such as hydrogen bonds. For instance, MD simulations of thiazole-Schiff base derivatives bound to bacterial receptors showed that the compounds remained stable in the binding site throughout the simulation, with root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values below 2 nm, indicating a stable complex. plos.org

Biological Mechanistic Investigations of 4 Nitro 1,3 Thiazole Derivatives in Vitro Studies

Antimicrobial Action Mechanisms

Derivatives of 1,3-thiazole are recognized for their broad-spectrum biological activities, including antimicrobial properties. mdpi.com The amphiphilic nature of these derivatives may facilitate their integration into the cell membranes of microbes like bacteria and fungi. mdpi.com

Thiazole (B1198619) derivatives have demonstrated notable antibacterial activity. The presence of a nitro group, particularly at the para position of a phenyl substituent on the thiazole ring, is suggested to be crucial for inhibiting microbial activity. mdpi.comanalis.com.my This is attributed to the formation of strong hydrogen bonds with amino acid residues in the target microorganisms. mdpi.comanalis.com.my

Studies have shown that certain 2,4-disubstituted-1,3-thiazole analogues with a nitro group on a phenyl substituent are active against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. analis.com.my For instance, trichlorophenyl thiazole compounds have shown considerable inhibitory effects against various Gram-positive and Gram-negative strains, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com However, some research indicates that certain thiazole derivatives are more effective against Gram-positive bacteria than Gram-negative bacteria. jchemrev.combiointerfaceresearch.com A 4-F-phenyl derivative, for example, was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Conversely, a nitro-substituted thiazolidin-4-one derivative was reported to be inactive against all tested bacterial strains. nanobioletters.com

The mechanism of action for some thiazole derivatives involves interfering with the formation of the bacterial cell wall and disrupting membrane structure.

Table 1: Antibacterial Activity of 4-Nitro-1,3-thiazole Derivatives

| Compound Type | Bacterial Strain(s) | Observed Mechanistic Insight/Activity |

|---|---|---|

| 2,4-disubstituted-1,3-thiazole analogues with nitro group | B. subtilis, S. aureus, E. coli | Active with MIC values ranging from 3.39 to 4.23 µM/mL. analis.com.my |

| Trichlorophenyl thiazole | B. subtilis, E. coli, S. epidermidis, S. aureus, P. fluorescens | Significant inhibitory effect observed. mdpi.com |

| 4-F-phenyl derivative | Gram-positive bacteria (S. aureus, B. cereus) | Selective inhibition with minimal toxicity. biointerfaceresearch.com |

Thiazole derivatives have also been investigated for their antifungal properties. One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (31C) as a potent antifungal agent against pathogenic fungi like Candida, Aspergillus, Cryptococcus, and Dermatophytes, with Minimum Inhibitory Concentration (MIC) values between 0.0625-4 µg/ml. nih.govfrontiersin.org This compound was shown to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. nih.govfrontiersin.org The mechanism of its fungicidal activity against C. albicans is linked to the induction of reactive oxygen species (ROS) accumulation, leading to significant DNA damage. nih.govfrontiersin.org The addition of ROS scavengers was found to dramatically reduce its antifungal activity. nih.govfrontiersin.org

Another derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), demonstrated potent activity against various Candida species, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov Its antifungal action involves the disruption of cell wall biogenesis, leading to an inability of the cells to maintain their shape, increased cell size, and flocculation. nih.gov This compound was also found to cause disturbances in chitin (B13524) and β(1→3) glucan distribution. nih.gov

Table 2: Antifungal Activity of Thiazole Derivatives against Candida species

| Compound | Candida Species | Mechanism of Action |

|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | C. albicans | Induces accumulation of reactive oxygen species (ROS), leading to DNA damage; inhibits hyphae and biofilm formation. nih.govfrontiersin.org |

The antiprotozoal activity of nitrothiazole derivatives, such as Nitazoxanide, is primarily due to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. semanticscholar.orgwikipedia.org This enzyme is crucial for the anaerobic energy metabolism of protozoa like Trichomonas vaginalis. semanticscholar.orgwikipedia.org The reduction of the nitro group on the thiazole ring by enzymes like ferredoxin and nitroreductase is a key step in their mechanism of action. researchgate.netmdpi.com This reduction process generates highly reactive oxygen species. researchgate.net

Molecular docking studies of phenylthiazolylbenzene sulfonamides against T. vaginalis have shown that the nitro group of the active derivatives orients towards the [2Fe-2S] cluster of ferredoxin. researchgate.netscielo.org.mx This orientation is critical for the generation of reactive oxygen species, which leads to the death of the parasite. researchgate.netscielo.org.mx The presence of the nitro group in these structures has been identified as essential for their trichomonicidal activity. researchgate.netscielo.org.mx

Antifungal Activity: Elucidation of Mechanisms Against Fungal Pathogens (e.g., Candida species)

Antineoplastic Activity: Mechanistic Pathways

Thiazole derivatives are being explored as potential anticancer agents due to their ability to inhibit cancer cell growth through various mechanisms. researchgate.net

A significant mechanism of the antineoplastic activity of certain this compound derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics. plos.org This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. mdpi.comacs.org

For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was found to be a potent inhibitor of tubulin polymerization, with an IC50 value of 26.8 μM. plos.org This compound binds to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics in a manner similar to combretastatin (B1194345) A-4. plos.org Molecular docking studies suggest that this binding is stabilized by hydrogen bonds between the compound and amino acid residues like Cys241, Ala250, and Asn349 in the colchicine site. mdpi.com A series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles also demonstrated potent tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis. acs.org

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 for Tubulin Polymerization | Mechanism |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 26.8 µM | Binds to colchicine site, disrupts microtubule dynamics, induces G2/M arrest. plos.org |

| 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Various | Not specified | Binds to colchicine site, induces G2/M arrest and apoptosis. acs.org |

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. mdpi.comprobiologists.comnih.govnih.gov Some thiazole derivatives exert their antineoplastic effects by modulating this pathway.

While direct studies on this compound derivatives specifically targeting the PI3K/Akt/mTOR pathway are emerging, related heterocyclic compounds have shown such activity. For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, a compound containing a nitrothiazole moiety, was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.comnih.gov The Bcr-Abl kinase is known to activate the PI3K/Akt pathway. Molecular modeling of this compound highlighted the important role of the nitrothiazole moiety in binding to key amino acid residues of the kinase. mdpi.comnih.gov This suggests a potential mechanism where these derivatives can interfere with upstream activators of the PI3K/Akt/mTOR pathway, thereby inhibiting downstream signaling that promotes cancer cell survival and proliferation.

Mechanisms of Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain thiazole derivatives have been identified as potent inhibitors of this process. The primary mechanism explored is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in the signaling cascade that promotes angiogenesis.

One study synthesized a novel set of 1,3-thiazole derivatives and screened them for their ability to inhibit VEGFR-2. researchgate.net A 3-nitrophenylthiazolyl derivative, in particular, demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 1.21 µM, which is comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 1.18 µM). mdpi.com This inhibition of VEGFR-2 disrupts the downstream signaling pathways essential for the proliferation and migration of endothelial cells, thereby blocking new blood vessel formation. researchgate.net Another study also highlighted that thiazole derivatives can act as tubulin inhibitors, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, another facet of their anti-angiogenic and anticancer properties.

| Compound | Target | IC₅₀ (µM) | Reference Compound (Sorafenib) IC₅₀ (µM) |

|---|---|---|---|

| 3-Nitrophenylthiazolyl derivative (4d) | VEGFR-2 | 1.21 | 1.18 |

This table shows the potent inhibitory effect of a specific 3-nitrophenylthiazolyl derivative on VEGFR-2, a key regulator of angiogenesis. The IC₅₀ value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. The data is sourced from reference mdpi.com.

Inhibition of DNA Gyrase B

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial agents. Thiazole derivatives have emerged as a promising class of DNA gyrase B (GyrB) inhibitors. These compounds act by competing with ATP for binding to the ATPase site of the GyrB subunit.

Research has led to the discovery of substituted 4,5′-bithiazoles as novel DNA gyrase inhibitors. acs.org By employing structure-based design and virtual screening, compounds with potent inhibitory activity against E. coli DNA gyrase were identified. nih.gov For instance, a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivative was found to inhibit E. coli DNA gyrase with an IC₅₀ of 12 μM. nih.gov Further optimization of this scaffold, by introducing groups capable of hydrogen bonding, led to derivatives with significantly enhanced inhibition, with IC₅₀ values as low as 0.093 μM. nih.gov X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of GyrB, providing a structural basis for their mechanism and guiding further optimization. acs.org

| Compound Type | IC₅₀ (µM) |

|---|---|

| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole derivative (7a) | 12 |

| Oxalyl group derivative (7c) | 0.10 |

| Malonyl group derivative (7d) | 0.096 |

| Succinyl group derivative (7e) | 0.093 |

This table illustrates the structure-activity relationship for a series of thiazole derivatives as inhibitors of E. coli DNA gyrase. The initial hit compound (7a) was optimized by adding hydrogen bond accepting groups, which significantly improved the inhibitory potency. The data is sourced from reference nih.gov.

Apoptosis Induction Pathways

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, making them promising anticancer agents. The induction of apoptosis is a key mechanism for eliminating malignant cells.

Studies on 1,3-thiazole derivatives incorporating a phthalimide (B116566) structure revealed their ability to trigger apoptosis through the intrinsic pathway. nih.gov This was evidenced by DNA fragmentation and increased activity of caspase-3, a key executioner caspase. Further investigation using RT-PCR showed an upregulation of the pro-apoptotic marker BAX and a downregulation of the anti-apoptotic marker BCL-2. One of the most active compounds induced DNA fragmentation in 91% of HL60 (promyelocytic leukemia) cells, strongly suggesting apoptosis as the mechanism of cell death. scielo.br Another study showed that a specific 1,3-thiazole analog induced cell cycle arrest at the G1 phase and triggered apoptosis and necrosis in MCF-7 breast cancer cells. researchgate.net

Anti-inflammatory Mechanisms (e.g., Cytokine Modulation, TNF-α, IL-8 Inhibition)

The inflammatory response involves a complex interplay of signaling molecules, with cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) playing pivotal roles. Derivatives of 1,3-thiazole have demonstrated significant anti-inflammatory properties by modulating the production of these pro-inflammatory cytokines. academie-sciences.fr

The anti-inflammatory activity of these compounds is often linked to the inhibition of the arachidonic acid pathway, specifically targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netresearchgate.net In vitro studies have shown that certain thiazole derivatives can significantly reduce the levels of nitric oxide (NO), IL-6, and TNF-α in macrophage cell lines. In one study, a series of 1,3-thiazole derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α and IL-8 release. academie-sciences.fr Several compounds, including an amide with a quinoxaline (B1680401) system (compound 7) and a benzyl (B1604629) amine analogue (compound 14), were found to be potent inhibitors of TNF-α with IC₅₀ values in the micromolar range. academie-sciences.fr

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Compound 14 | LPS-induced TNF-α | 10 |

This table highlights the anti-inflammatory potential of a 1,3-thiazole derivative by showing its inhibitory concentration against TNF-α production. The data is sourced from reference academie-sciences.fr.

Antioxidant Activity and Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiazole derivatives, including those with a 4-nitrophenyl group, have been investigated for their antioxidant properties. nih.gov The presence of a nitro group can be an important feature for enhancing antioxidant activity.

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their antioxidant activities. nih.gov These compounds were tested for their ability to scavenge free radicals using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. researchgate.netnih.gov Catechol thioethers containing a 4-phenylthiazole (B157171) moiety proved to be particularly effective scavengers of the DPPH radical. beilstein-journals.org Additionally, some derivatives showed high inhibitory activity in the nitro-blue tetrazolium (NBT) test, indicating their ability to scavenge superoxide (B77818) anion radicals. beilstein-journals.org For instance, a catechol derivative with a thiazole ring showed an IC₅₀ value of 40.39 µM for superoxide scavenging. beilstein-journals.org

Enzyme Inhibition Kinetics and Specificity

The therapeutic potential of this compound derivatives is often rooted in their ability to selectively inhibit specific enzymes. Understanding the kinetics and specificity of this inhibition is crucial for drug development.

Cholinesterase Inhibitory Mechanisms (AChE/BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Various 1,3-thiazole derivatives have been identified as potent inhibitors of these enzymes. academie-sciences.frnih.gov

In one study, a series of benzimidazole-based thiazoles, including a 4-(3-nitrophenyl)thiazole derivative (analogue 18), were synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov The series showed IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE. nih.gov Another study on 1,3-thiazole fragments found that a compound with a quinoxaline system (compound 7) was the most potent AChE inhibitor with an IC₅₀ of 91 µM and was three times more selective for AChE over BuChE. academie-sciences.fr Kinetic studies performed on other thiazole derivatives revealed that they can act as dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE. researchgate.net Docking studies have helped to visualize the binding modes, confirming interactions that stabilize the enzyme-inhibitor complex. academie-sciences.fr

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 7 (quinoxaline system) | AChE | 91 |

| Compound 14 (benzyl amine analogue) | BuChE | 385 |

| Benzimidazole-thiazole Analogue 16 | AChE | 0.10 ± 0.05 |

| Benzimidazole-thiazole Analogue 21 | BuChE | 0.20 ± 0.050 |

This table presents the IC₅₀ values for various 1,3-thiazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating their potential as cholinesterase inhibitors. The data is sourced from references academie-sciences.fr and nih.gov.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Pathways

Monoamine oxidases (MAO) are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. Derivatives of this compound have been investigated for their ability to inhibit the two isoforms of this enzyme, MAO-A and MAO-B.

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on human MAO-A and MAO-B. nih.gov The findings indicated that the presence of a hydrazothiazole nucleus with a meta-positioned nitro group on the phenyl ring at C4 is a key feature for achieving selective and reversible inhibition of human MAO-B. nih.govresearchgate.net This selectivity is particularly relevant for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

In one study, a series of benzofuran–thiazolylhydrazone derivatives were synthesized, including a compound with a 4-nitrophenyl group on the thiazole ring (2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole). acs.org While this series generally showed strong and selective inhibition of MAO-A, the nitro-substituted compound was among those evaluated. acs.org For instance, the most potent MAO-A inhibitor in the series had an IC₅₀ value of 0.07 ± 0.01 μM, which was comparable to the reference drug clorgyline. acs.org Another compound in a different series of 2-methylbenzo[d]thiazole derivatives, which included a 4-nitrobenzyl moiety, demonstrated potent inhibition of MAO-B with an IC₅₀ value of 0.0046 µM. d-nb.info

The inhibitory activity of these compounds is often reversible and competitive, as determined by dialysis experiments. researchgate.net Molecular modeling studies have provided further insights into the interactions between these derivatives and the MAO enzymes, highlighting the structural requirements for their inhibitory properties. nih.gov

Table 1: MAO Inhibition Data for Selected Thiazole Derivatives

| Compound Series | Target Enzyme | Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | MAO-B | - | Selective for MAO-B | nih.govresearchgate.net |

| Benzofuran–thiazolylhydrazones | MAO-A | 0.07 ± 0.01 µM (most potent in series) | Selective for MAO-A | acs.org |

| 2-Methylbenzo[d]thiazoles | MAO-B | 0.0046 µM (for 4-nitrobenzyl derivative) | Potent for MAO-B | d-nb.info |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have explored the potential of this compound derivatives as alpha-glucosidase inhibitors.

In a study of pyrazoline–thiazole hybrid analogues, a compound featuring a para-nitro group (compound 4) demonstrated strong α-glucosidase inhibitory activity with an IC₅₀ value of 4.10 ± 0.30 µM. mdpi.com This was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 5.30 ± 0.30 µM). mdpi.com The strong binding of the para-nitro group to the enzyme's active site is believed to contribute to this enhanced potency. mdpi.com

Another study on (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivatives found that a compound with a meta-nitro substitution (compound 3) showed significant α-glucosidase inhibitory activity with an IC₅₀ value of 37.7 ± 0.19 µM, which was comparable to the standard acarbose. researchgate.net Research on 3-methylrhodanine (B1581798) derivatives, which can be precursors to pyrazole-thiazole compounds, also showed promising antidiabetic activity with IC₅₀ values ranging from 11.3 to 21.9 µM. scienceandtechnology.com.vn

The structure-activity relationship (SAR) studies indicate that the position and nature of substituents on the phenyl ring of the thiazole scaffold are critical for the inhibitory potential. mdpi.comjneonatalsurg.com For instance, in a series of pyrazole-phthalazine hybrids, changing from a bromine to a nitro substituent resulted in a significant change in IC₅₀ values, highlighting the electronic influence of the nitro group. d-nb.info

Table 2: α-Glucosidase Inhibition Data for Selected Thiazole Derivatives

| Compound Series | Specific Compound/Substituent | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrazoline–thiazole hybrids | para-nitro substituted | 4.10 ± 0.30 | 5.30 ± 0.30 | mdpi.com |

| (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazoles | meta-nitro substituted | 37.7 ± 0.19 | - | researchgate.net |

| Pyrazole-phthalazine hybrids | 4-nitro substituted | 86.68 ± 0.012 | 720.18 ± 0.008 | d-nb.info |

| 3-Methylrhodanine derivatives | - | 11.3 to 21.9 | - | scienceandtechnology.com.vn |

Cytochrome P450 14 alpha-sterol demethylase (CYP51) Interactions

Cytochrome P450 14 alpha-sterol demethylase (CYP51), also known as lanosterol-C14α-demethylase, is a vital enzyme in the biosynthesis of ergosterol, a key component of fungal cell membranes. mdpi.com Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. mdpi.com Thiazole derivatives, including those with a nitro group, have been investigated for their potential as antifungal agents through CYP51 inhibition. nih.govresearchgate.net

In a study of 2,4-disubstituted-1,3-thiazole derivatives, molecular docking studies were used to predict the binding interactions with CYP51. mdpi.com The results suggested that these compounds could fit within the enzyme's binding pocket, with their binding affinity influenced by electronic, steric, and hydrophobic properties. mdpi.com For a series of 2-hydrazinyl-4-substituted-1,3-thiazole derivatives, the presence of a hydrazine substituent at the C2 position and an additional phenyl ring led to improved interaction with the target enzyme in terms of binding energy. mdpi.com

Another study on imidazole-thiazole hybrids, which included a nitro-substituted derivative (compound 5e), also explored interactions with a target protein. nih.gov In this case, the nitro group was observed to form a salt bridge with a key amino acid residue (LYS 745), and the nitrogen of the substituent interacted with another residue via a п-cation bond. nih.gov While this was not specifically CYP51, it demonstrates the types of interactions the nitro group can facilitate. In a study focused on developing new Candida albicans CYP51 inhibitors, nitro intermediates were synthesized as part of the pathway to create the final extended arm azole derivatives. rsc.org

Table 3: Molecular Docking and Interaction Data for Thiazole Derivatives with Fungal Targets

| Compound Series | Key Finding | Interaction Details | Reference |

|---|---|---|---|

| 2,4-Disubstituted-1,3-thiazoles | Binding affinity linked to lipophilicity and electronic effects of C4-substituent. | Hydrophobic interactions with CYP51 lipophilic area. | mdpi.com |

| Imidazole-thiazole hybrids | Nitro derivative (5e) showed unique interactions. | Salt bridge between nitro group oxygen and LYS 745; п-cation bond with PHE 723. | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines and Acylamines | Docking studies implicated CYP51 inhibition in antifungal activity. | - | nih.gov |

Biomolecular Interaction Profiling (e.g., Binding to Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is often used as a model protein to study the binding of potential drug molecules to plasma proteins, which can significantly influence their distribution and availability in the body. researchgate.netplos.org The interaction of this compound derivatives with BSA has been investigated using spectroscopic techniques, primarily fluorescence spectroscopy. mdpi.commdpi.com

The intrinsic fluorescence of BSA, which is mainly due to its tryptophan residues, can be quenched upon binding of a ligand. plos.org In studies with 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, including one with a nitro substituent (compound 7e), a decrease in BSA fluorescence intensity was observed with increasing concentrations of the thiazole derivative. mdpi.com This quenching indicates an interaction between the compound and the protein.

The mechanism of quenching is often determined to be static, which involves the formation of a ground-state complex between the fluorophore (BSA) and the quencher (the thiazole derivative). mdpi.commdpi.com A slight hypsochromic (blue) shift in the maximum emission wavelength of BSA upon binding of the ligand further supports a static quenching mechanism. mdpi.com

The binding constants (K_b) for these interactions are typically in the range of 1−15 × 10⁴ L/mol, suggesting a reversible and moderate interaction. mdpi.com The number of binding sites (n) is often calculated to be approximately 1, indicating a single binding site for these thiazole derivatives on BSA. mdpi.com Studies on nitroaniline isomers have shown that they have a high affinity for BSA, with hydrophobic forces playing a major role in the interaction. nih.gov

Table 4: BSA Binding Parameters for Thiazole Derivatives

| Compound Series | Binding Constant (K_b) (L/mol) | Number of Binding Sites (n) | Quenching Mechanism | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted-1,3-thiazoles | 1−15 × 10⁴ | ~1 | Static | mdpi.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | - | - | Static | mdpi.com |

Advanced Materials Science Applications of 4 Nitro 1,3 Thiazole Scaffolds

Luminescent Properties and Optoelectronic Applications

Thiazole-containing heterocyclic compounds are recognized for their intrinsic fluorescent properties and have been utilized in the fabrication of semiconductors and Organic Light-Emitting Diodes (OLEDs). mdpi.com The introduction of a nitro group onto the thiazole (B1198619) scaffold creates a powerful push-pull system, where the nitro group acts as the electron acceptor. This design is central to developing novel fluorophores for optoelectronic applications. leibniz-ipht.de Research into metal-organic frameworks (MOFs) and coordination polymers has also highlighted thiazole and its derivatives as valuable components for creating luminescent materials. mdpi.comresearchgate.net

The primary design principle for fluorescent dyes based on the 4-nitro-1,3-thiazole scaffold revolves around the concept of intramolecular charge-transfer (ICT). This is typically achieved by creating a "push-pull" chromophore architecture. In this design, the electron-withdrawing nitro group (the "pull") is combined with an electron-donating group (the "push") attached to the thiazole ring system. leibniz-ipht.de This arrangement facilitates the movement of electron density from the donor to the acceptor upon photoexcitation, leading to a large change in dipole moment and often resulting in strong fluorescence with a significant Stokes shift.

Key design strategies include:

Push-Pull Systems: The combination of a strong electron-donating substituent with the electron-accepting nitro-thiazole core is fundamental. For example, 4-ethoxy-1,3-thiazole (B14430150) derivatives featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group have been synthesized to study their photophysical properties. leibniz-ipht.de

Regioisomerism: The specific placement of the donor and acceptor groups on the molecular framework significantly influences the material's photophysical properties. Studying different regioisomers helps establish clear structure-property relationships, which provides a foundation for designing new dyes with specific emission characteristics. leibniz-ipht.de

π-Conjugation Extension: Extending the π-conjugated system of the molecule, for instance by incorporating aryl groups, can be used to tune the absorption and emission wavelengths. However, care must be taken as twisted conformations between the aryl groups and the thiazole ring can sometimes lead to fluorescence quenching. acs.org

Surprisingly, the presence of a nitro group, which is often associated with fluorescence quenching, does not invariably suppress emission in these push-pull thiazole systems. Studies have reported 4-ethoxy-1,3-thiazole derivatives containing nitro groups that exhibit significant fluorescence quantum yields, reaching up to 40%. leibniz-ipht.deresearchgate.net This demonstrates that with careful molecular design, the quenching effect of the nitro group can be overcome, allowing it to function effectively as an electron acceptor in highly luminescent materials.

Table 1: Photophysical Properties of Nitro-Substituted Push-Pull Thiazole Derivatives

| Compound | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 4-ethoxy-1,3-thiazole derivative 1 | Not specified | Not specified | 37% | leibniz-ipht.de |

| 4-ethoxy-1,3-thiazole derivative 2 | Not specified | Not specified | 40% | leibniz-ipht.de |

This table summarizes the reported quantum yields for two regioisomeric 4-ethoxy-1,3-thiazole derivatives containing nitro and methoxy groups, demonstrating that nitro substitution does not necessarily quench fluorescence.

The unique electronic properties of this compound scaffolds make them attractive for use in organic electronic devices, including OLEDs. mdpi.comrsc.org The strong electron-withdrawing nature of the nitro group can enhance the electron affinity of materials, which is beneficial for creating n-type (electron-transporting) materials needed in OLEDs, organic transistors, and organic solar cells. acs.orggoogle.com

In one study, a series of 1,3-thiazole-based organoboron complexes were designed for optoelectronic applications. acs.org The series included a compound with a 4-nitrophenyl substituent at the 4-position of the thiazole ring. While this specific nitro-substituted complex was found to be almost non-emissive (fluorescence quantum yield < 0.01), its electrochemical properties were significantly altered. The introduction of the nitrophenyl group substantially increased the electron affinity of the material, a desirable trait for electron-transporting layers in OLEDs. acs.org

While direct application of this compound in high-efficiency OLEDs is still an emerging area, related structures have shown promise. For example, donor-acceptor-donor chromophores based on leibniz-ipht.deacs.orgthiadiazolo[3,4-g]quinoxaline, a nitrogen-rich heterocyclic acceptor, have been used as dopants in near-infrared (NIR) OLEDs. researchgate.net These devices achieved an external quantum efficiency (EQE) as high as 1.12%, demonstrating the potential of nitro-analogue heterocyclic systems in specialized optoelectronic applications. researchgate.net The development of thiazole-based materials aims to create compounds with suitable energy levels and high electrochemical and thermal stability for various roles within organic electronic devices. google.com

Design Principles for Fluorescent Dyes and Optical Brighteners

Conductive Polymers and Photovoltaic Systems

Donor-acceptor (D-A) conjugated polymers incorporating thiazole-based units are being actively investigated for applications in organic photovoltaics (OPVs) and other plastic electronics. rsc.orgsigmaaldrich.com The ability to tune the electronic properties by modifying the chemical structure makes these materials highly versatile. The inclusion of electron-deficient units like this compound or its derivatives can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key strategy for designing efficient n-type materials for solar cells.

Research has focused on synthesizing p-type semiconducting polymers that combine a donor unit, such as benzodithiophene (BDT), with an acceptor unit based on thiazole-fused benzothiadiazole (TzBT). rsc.org In these systems, modifying the acceptor unit, for example by introducing electron-withdrawing groups, alters the polymer's band gap and energy levels. This approach has led to the development of OPV devices with high open-circuit voltages (Voc) and power conversion efficiencies (PCE) of up to 6.13%. rsc.org The near-infrared photon-to-current conversion in these devices was found to extend to 950 nm. rsc.org

Furthermore, thiazolo[5,4-d]thiazole (B1587360) (TzTz) moieties have been recognized for their n-type character, high oxidative stability, and rigid planar structure, which facilitates efficient intermolecular π-π overlap for high charge carrier mobility. acs.org These properties have been leveraged to create a TzTz-linked covalent organic framework (COF) that acts as a photosensitizer for sustained solar hydrogen production from water, showcasing its potential in artificial photosynthesis and renewable energy systems. acs.org

Table 2: Photovoltaic Performance of Thiazole-Fused Polymer-Based Solar Cells

| Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Source |

|---|---|---|---|---|---|

| P1 | 6.13 | 0.78 | 12.3 | 64 | rsc.org |

| P2 | 1.15 | 0.79 | 3.54 | 41 | rsc.org |

This table presents the device performance of bulk heterojunction organic solar cells based on two different thiazole-fused benzothiadiazole polymers (P1 and P2) blended with PC71BM. The data highlights the potential of these materials in photovoltaic applications.

Role of Nitro Substitution in Modulating Photophysical and Material Properties

The nitro group is one of the most powerful electron-withdrawing substituents used in organic chemistry, and its incorporation into a 1,3-thiazole scaffold profoundly influences the resulting material's properties. nih.govresearchgate.net Its effects are twofold, stemming from both strong inductive and resonance effects.

Electronic and Photophysical Modulation: The primary role of the nitro group is to act as a potent electron acceptor. This property is fundamental to creating the push-pull systems discussed previously, which are essential for designing fluorescent dyes with large Stokes shifts and materials with significant nonlinear optical (NLO) properties. leibniz-ipht.de The strong electron-withdrawing nature of the nitro group lowers the energy levels of the LUMO. For instance, the introduction of a 4-nitrophenyl substituent into a thiazole-based organoboron complex was shown to dramatically increase its electron affinity (from ~2.3 eV to 2.95 eV). acs.org This modulation is critical for developing n-type semiconductors for organic electronics. acs.orgsigmaaldrich.com

Fluorescence Quenching vs. Enhancement: While nitroaromatic compounds are often associated with fluorescence quenching, this is not a universal rule in thiazole-based systems. In well-designed push-pull fluorophores, the nitro group can participate in an efficient intramolecular charge-transfer process that leads to intense fluorescence emission. leibniz-ipht.deresearchgate.net However, in other contexts, particularly where the ICT state is not efficiently emissive or other deactivation pathways are available, the nitro group can act as a quencher. acs.org This dual potential makes the strategic placement and electronic environment of the nitro group a critical design consideration.

Influence on Material Properties: The nitro group's strong electron-withdrawing effect alters the polarity and π-electron distribution of the entire molecule. nih.govresearchgate.net This can affect intermolecular interactions, molecular packing in the solid state, and solubility. In the context of conductive polymers and photovoltaic materials, this modulation of electronic structure is key to tuning the band gap and optimizing the energy level alignment required for efficient charge separation and transport. rsc.org For example, replacing a nitro group with an electron-donating amino group can completely reverse the direction of electron flow within the molecule, leading to drastic changes in its optical and electronic properties. mdpi.com

Table 3: Electrochemical Properties of Substituted Thiazole-Boron Complexes

| Compound ID | Substituent at Thiazole Ring | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Source |

|---|---|---|---|---|

| 5a-d, f | H, Me, COOEt, Ph, etc. | 5.03 - 5.08 | 2.20 - 2.35 | acs.org |

| 5e | 4-dimethylaminophenyl (donor) | 4.76 | 2.59 | acs.org |

| 5g | 4-nitrophenyl (acceptor) | Not specified | 2.95 | acs.org |

This table illustrates the significant impact of substituents on the electronic properties of thiazole-based organoboron complexes. The 4-nitrophenyl group in compound 5g dramatically increases the electron affinity compared to other substituted and unsubstituted analogues.

Future Perspectives and Emerging Research Avenues for 4 Nitro 1,3 Thiazole Chemistry

Development of Novel Therapeutic Agents with Enhanced Efficacy and Target Specificity

The development of new therapeutic agents based on the 4-nitro-1,3-thiazole scaffold is a primary focus of current research. The inherent biological activity of the thiazole (B1198619) ring, combined with the electron-withdrawing nature of the nitro group, makes this class of compounds a promising starting point for drug discovery.

Future research will likely concentrate on the following areas:

Structural Modification: medicinal chemists are continuously exploring the impact of various substituents on the thiazole ring to enhance biological activity and selectivity. For instance, the introduction of different aryl or heterocyclic moieties at various positions of the this compound core can lead to compounds with improved potency and reduced off-target effects.

Target Identification: A deeper understanding of the molecular targets of this compound derivatives is crucial for rational drug design. Advanced techniques such as proteomics and chemical biology will play a pivotal role in identifying the specific proteins and pathways that these compounds interact with, paving the way for the development of highly targeted therapies.

Bioisosteric Replacement: The nitro group, while often essential for activity, can sometimes contribute to toxicity. Researchers are investigating the replacement of the nitro group with other electron-withdrawing groups to maintain or improve efficacy while minimizing potential adverse effects.

Recent studies have highlighted the potential of thiazole derivatives in a wide range of therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications. fabad.org.tr For example, certain thiazole derivatives have shown promise as potent inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells. mdpi.com

Strategies for Overcoming Microbial and Cancer Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.govmdpi.com The this compound scaffold offers a promising platform for the development of novel agents that can circumvent existing resistance mechanisms.

Key strategies being explored include:

Inhibition of Efflux Pumps: One of the primary mechanisms of drug resistance is the active pumping of drugs out of the cell by efflux pumps. nih.gov Researchers are designing this compound derivatives that can either inhibit these pumps or are not substrates for them, thereby increasing the intracellular concentration of the drug. nih.gov

Targeting Alternative Pathways: Cancer cells and microbes can develop resistance by altering the drug's target or by activating alternative survival pathways. mdpi.com The development of this compound-based compounds that act on novel targets or multiple pathways simultaneously is a key strategy to combat resistance. nih.govmpg.de

Modification of Existing Drugs: The chemical structure of existing antimicrobial or anticancer drugs can be modified by incorporating a this compound moiety. This approach can lead to hybrid molecules with enhanced activity against resistant strains or cancer cell lines.

For instance, the introduction of a 5-nitro group into a thiazole ring has been shown to significantly improve antitubercular activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. mdpi.com

Exploration of Synergistic Effects and Combination Therapies

Combination therapy, the use of two or more drugs with different mechanisms of action, is a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The this compound scaffold is being investigated for its potential in combination with existing drugs.

Future research in this area will focus on:

Identifying Synergistic Combinations: High-throughput screening methods are being used to identify synergistic interactions between this compound derivatives and conventional antibiotics or anticancer agents. mdpi.com Studies have already shown that certain thiosemicarbazides, which can be precursors to thiazoles, exhibit synergistic effects when combined with antibiotics like linezolid (B1675486) and gentamicin (B1671437) against S. aureus. mdpi.com

Elucidating Mechanisms of Synergy: Understanding the molecular basis of synergistic interactions is crucial for the rational design of combination therapies. Research is focused on how this compound derivatives can potentiate the activity of other drugs, for example, by increasing cell permeability or inhibiting drug-inactivating enzymes.

Developing Co-formulations: The development of formulations that deliver both the this compound derivative and the partner drug to the target site in a coordinated manner is an important area of research.

A study on 1,3,4-thiadiazole (B1197879) derivatives demonstrated a synergistic effect with amphotericin B against Candida species, suggesting that combination therapies can reduce the toxicity of potent drugs while enhancing their antifungal efficacy. nih.gov

Innovations in Green Chemical Synthesis and Sustainable Process Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. researchgate.net The development of eco-friendly and sustainable methods for the synthesis of this compound and its derivatives is a key area of future research.

Innovations in this field include:

Use of Greener Solvents: Researchers are exploring the use of environmentally benign solvents, such as water, ethanol, or deep eutectic solvents, to replace hazardous organic solvents commonly used in organic synthesis. mdpi.comsemanticscholar.org

Catalytic Methods: The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. mdpi.com This includes the use of biocatalysts, such as enzymes, and heterogeneous catalysts that can be easily separated from the reaction mixture. mdpi.com

Alternative Energy Sources: Microwave and ultrasound irradiation are being investigated as alternative energy sources to conventional heating. semanticscholar.orgoecd-ilibrary.org These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption. semanticscholar.org